(R)-Cyano(naphthalen-2-yl)methyl diethyl phosphate
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Overview
Description
®-Cyano(naphthalen-2-yl)methyl diethyl phosphate is an organophosphorus compound characterized by the presence of a cyano group, a naphthalene ring, and a diethyl phosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Cyano(naphthalen-2-yl)methyl diethyl phosphate typically involves the reaction of naphthalene derivatives with diethyl phosphite under specific conditions. One common method involves the use of a palladium catalyst, such as Pd(PPh3)4, to facilitate the cross-coupling of H-phosphonate diesters with aryl halides . This reaction is often carried out under microwave irradiation to achieve high yields in a short time.
Industrial Production Methods
Industrial production of ®-Cyano(naphthalen-2-yl)methyl diethyl phosphate may involve large-scale adaptations of the laboratory synthesis methods. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high efficiency and yield. The use of copper-catalyzed reactions with diaryliodonium salts at room temperature is another method that can be scaled up for industrial production .
Chemical Reactions Analysis
Types of Reactions
®-Cyano(naphthalen-2-yl)methyl diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethyl phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols.
Major Products Formed
The major products formed from these reactions include phosphonate esters, amines, and substituted naphthalene derivatives .
Scientific Research Applications
®-Cyano(naphthalen-2-yl)methyl diethyl phosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other organophosphorus compounds.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes involved in disease pathways.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of ®-Cyano(naphthalen-2-yl)methyl diethyl phosphate involves its interaction with specific molecular targets, such as enzymes and proteins. The cyano group and diethyl phosphate moiety play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound shares a similar naphthalene and diethyl phosphate structure but includes a triazole ring.
3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride: Another naphthalene derivative with different functional groups.
Uniqueness
®-Cyano(naphthalen-2-yl)methyl diethyl phosphate is unique due to its specific combination of a cyano group, naphthalene ring, and diethyl phosphate moiety. This unique structure allows it to interact with a distinct set of molecular targets, making it valuable for specific applications in research and industry .
Properties
CAS No. |
820969-50-4 |
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Molecular Formula |
C16H18NO4P |
Molecular Weight |
319.29 g/mol |
IUPAC Name |
[(R)-cyano(naphthalen-2-yl)methyl] diethyl phosphate |
InChI |
InChI=1S/C16H18NO4P/c1-3-19-22(18,20-4-2)21-16(12-17)15-10-9-13-7-5-6-8-14(13)11-15/h5-11,16H,3-4H2,1-2H3/t16-/m0/s1 |
InChI Key |
OYLWRGIGSIHXMY-INIZCTEOSA-N |
Isomeric SMILES |
CCOP(=O)(OCC)O[C@@H](C#N)C1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
CCOP(=O)(OCC)OC(C#N)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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